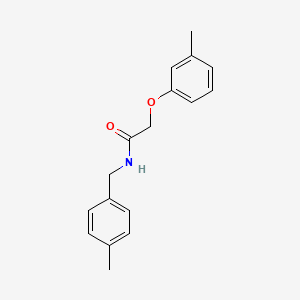![molecular formula C26H34N6O4 B4062855 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B4062855.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C26H34N6O4 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.26415359 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, a structure related to the query compound due to the presence of triazine and piperazine moieties, demonstrates significant antimicrobial activities. The synthesis of novel triazole derivatives has been shown to result in compounds with good or moderate activities against a range of microorganisms, suggesting the potential of the queried compound in antimicrobial applications (Bektaş et al., 2010).
Enantioseparation and Pharmacological Potential
The enantioseparation of racemic products containing piperazine derivatives, akin to the structure of interest, highlights the compound's relevance in developing chiral pharmaceuticals. Such separation processes are crucial for identifying enantiomers with distinct pharmacological effects, pointing to applications in drug development (Čižmáriková et al., 2021).
Development of Disease-Modifying Antirheumatic Drugs
Compounds featuring triazine and piperazine elements have been investigated as disease-modifying antirheumatic drugs (DMARDs). The metabolites of such compounds have been found to exhibit anti-inflammatory effects, suggesting the potential use of the queried compound in the treatment of rheumatic diseases (Baba et al., 1998).
Photolabile Amine Protecting Groups in Multistep Flow Synthesis
Research into photolabile protecting groups for amines, employing structures that incorporate piperazine, demonstrates the compound's utility in facilitating complex organic syntheses. Such protecting groups are valuable in the development of pharmaceuticals, where selective deprotection under mild conditions is required (Yueh et al., 2015).
Antimicrobial and Anti-Proliferative Activities
Studies on 1,3,4-oxadiazole derivatives, which share functional group similarities with the queried compound, report significant antimicrobial and anti-proliferative activities. Such compounds, particularly those with piperazinyl substitutions, have shown efficacy against a variety of pathogenic microorganisms and cancer cell lines, indicating the potential for the compound to serve similar biomedical purposes (Al-Wahaibi et al., 2021).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O4/c1-5-36-26-29-24(27-13-12-19-6-11-22(34-3)23(18-19)35-4)28-25(30-26)32-16-14-31(15-17-32)20-7-9-21(33-2)10-8-20/h6-11,18H,5,12-17H2,1-4H3,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBETZFZXYNNXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4062784.png)
![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4062790.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4062800.png)
![4-(4-methylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4062823.png)
![4-(2-fluorophenyl)-2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062837.png)
![N-(3-isopropoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4062849.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4062852.png)
![ethyl 4-{[(4-phenoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4062861.png)

![3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B4062877.png)
![2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4062881.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062888.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4062893.png)
